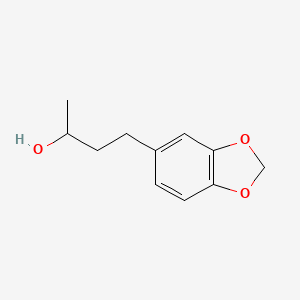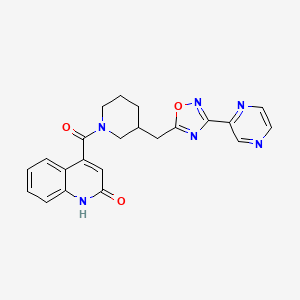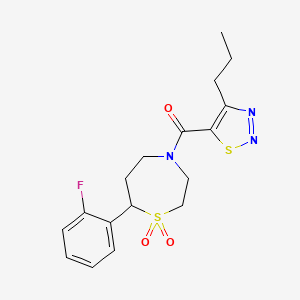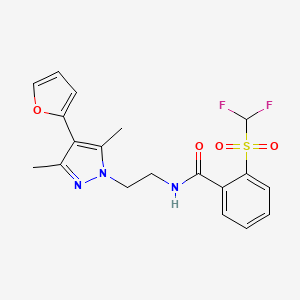![molecular formula C13H7F3N2O B2925146 3-Phenyl-6-(trifluoromethyl)isoxazolo[4,3-b]pyridine CAS No. 338953-50-7](/img/structure/B2925146.png)
3-Phenyl-6-(trifluoromethyl)isoxazolo[4,3-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Phenyl-6-(trifluoromethyl)isoxazolo[4,3-b]pyridine” is a chemical compound that falls under the category of trifluoromethylpyridines . Trifluoromethylpyridines and their derivatives have found significant applications in the agrochemical and pharmaceutical industries . They are primarily used for the protection of crops from pests .
Synthesis Analysis
The synthesis of trifluoromethylpyridines involves a cyclocondensation reaction of 3-methylbutanal and ethyl 4,4,4-trifluoro-3-oxobutanoate . This forms a key trifluoromethyl-containing building block to give tetrahydro-2H-pyran .Molecular Structure Analysis
The molecular structure of “3-Phenyl-6-(trifluoromethyl)isoxazolo[4,3-b]pyridine” is characterized by the presence of a phenyl group at C-3 of the pyrazole . The presence of the trifluoromethyl group and the pyridine moiety contribute to its unique physicochemical properties .Wissenschaftliche Forschungsanwendungen
Synthesis and Cytotoxic Activity
A study by Kurumurthy et al. (2014) describes the synthesis of novel 1,2,3-triazole tagged pyrazolo[3,4-b]pyridine derivatives starting from 6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine. These compounds were evaluated for their cytotoxic activity against various human cancer cell lines, with several compounds demonstrating promising activity (Kurumurthy et al., 2014).
Anticancer Agents
Another study by Chavva et al. (2013) reported the synthesis of novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives. These compounds were screened for anticancer activity against several cancer cell lines, including lung, breast, prostate, and cervical cancer cells. The compounds 5i and 6e showed significant bioactivity at micro molar concentrations (Chavva et al., 2013).
Optoelectronic and Charge Transfer Properties
Research by Irfan et al. (2019) explored the optoelectronic and charge transfer properties of phenylimidazo[1,5-a]pyridine-containing small molecules. These molecules showed potential for use in multifunctional organic semiconductor devices, indicating the significance of this chemical framework in materials science (Irfan et al., 2019).
Photoluminescence and Electroluminescence
Su and Zheng (2018) synthesized four iridium(III) complexes using pyrazole pyridine derivatives as ligands, demonstrating different emissions and high phosphorescence quantum yields. These complexes were used as emitters in organic light-emitting diodes (OLEDs), achieving good device performance and highlighting the application of these derivatives in the development of OLED materials (Su & Zheng, 2018).
Luminescent Materials
Li et al. (2016) described the use of 3-(1H-pyrazol-1-yl)pyridine as an electron-transporting unit in bipolar host materials for application in phosphorescent organic light-emitting diodes. The study showcases the versatility of pyridine derivatives in the fabrication of high-efficiency blue, green, and white phosphorescence OLEDs, further underscoring their relevance in advanced materials science (Li et al., 2016).
Wirkmechanismus
Zukünftige Richtungen
Trifluoromethylpyridines and their derivatives, including “3-Phenyl-6-(trifluoromethyl)isoxazolo[4,3-b]pyridine”, are expected to find many novel applications in the future . Their unique physicochemical properties make them an important structural motif in active agrochemical and pharmaceutical ingredients .
Eigenschaften
IUPAC Name |
3-phenyl-6-(trifluoromethyl)-[1,2]oxazolo[4,3-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3N2O/c14-13(15,16)9-6-10-11(17-7-9)12(19-18-10)8-4-2-1-3-5-8/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCKQMHGEHIVIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=NO2)C=C(C=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-6-(trifluoromethyl)-[1,2]oxazolo[4,3-b]pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Allyl 2-(allylthio)-5-(3-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2925072.png)


![2-[[1-(Difluoromethyl)-3-methylpyrazol-4-yl]amino]acetic acid](/img/structure/B2925078.png)

![2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[2-(4-methoxyphenyl)-2-oxoethoxy]pyran-4-one](/img/structure/B2925080.png)

![4-[(3,4-Dichlorobenzyl)sulfanyl]aniline](/img/structure/B2925083.png)

![2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 5-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B2925086.png)